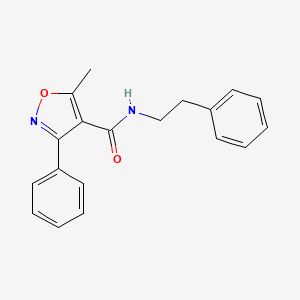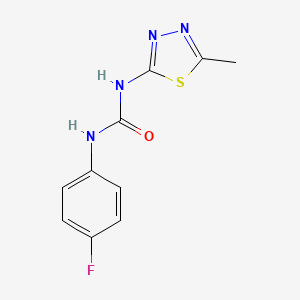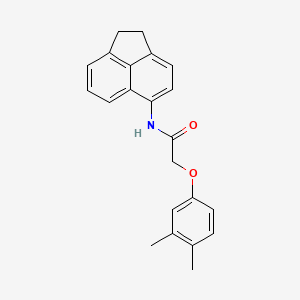
5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide, also known as MPX, is a synthetic compound that has gained significant attention in scientific research due to its unique pharmacological properties. MPX belongs to the class of isoxazolecarboxamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide is not fully understood. However, it has been suggested that 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide acts on the GABAergic system by enhancing the activity of the GABA-A receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a reduction in neuronal excitability.
Biochemical and Physiological Effects
5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy. 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has also been found to decrease anxiety-like behavior and enhance the analgesic effects of opioids. Additionally, 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has several advantages for lab experiments. It is stable and easy to synthesize, making it readily available for research. 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has also been found to have low toxicity and few side effects in animal models. However, 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in certain experiments. Additionally, the exact mechanism of action of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide. One potential direction is to investigate the use of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide in the treatment of anxiety disorders and depression. Another direction is to explore the potential use of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to fully understand the mechanism of action of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide and its potential therapeutic applications.
Conclusion
In conclusion, 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its unique pharmacological properties. 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has been found to exhibit a wide range of biochemical and physiological effects and has potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide involves the reaction of 3-phenyl-4-isoxazolecarboxylic acid with 2-phenylethylamine and methyl chloroformate. The resulting compound is purified using column chromatography to obtain 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide as a white solid. The purity of the compound can be determined using techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-17(18(21-23-14)16-10-6-3-7-11-16)19(22)20-13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRAXMKOFVMNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)


![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)



![1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)

